molecular formula C4H9NO3 B030641 N-(2-Hydroxyethyl)glycine CAS No. 5835-28-9

N-(2-Hydroxyethyl)glycine

Cat. No.: B030641
CAS No.: 5835-28-9
M. Wt: 119.12 g/mol
InChI Key: FOUZISDNESEYLX-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)glycine: is an organic compound with the molecular formula C₄H₉NO₃. It is a derivative of glycine, where one of the hydrogen atoms in the amino group is replaced by a 2-hydroxyethyl group. This compound is known for its buffering properties and is commonly used in biochemical and molecular biology applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Ethylene Oxide: One common method involves the reaction of glycine with ethylene oxide.

    Reaction with Chloroacetic Acid: Another method involves the reaction of 2-aminoethanol with chloroacetic acid.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Hydroxyethyl)glycine can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(2-oxoethyl)glycine.

    Reduction: Regeneration of this compound from its oxidized form.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Buffer Systems

Bicine is primarily utilized as a buffering agent in biochemical experiments due to its effective pH range (approximately 7 to 9). It is particularly advantageous because:

  • Biocompatibility : Bicine does not interfere with biological assays, making it suitable for use in enzyme reactions and protein studies.
  • Thermal Stability : It maintains its buffering capacity across a range of temperatures, which is critical for experiments requiring temperature control.

Drug Delivery Systems

Recent research has explored the use of N-(2-Hydroxyethyl) glycine as a linker in polymeric prodrugs. This application involves:

  • Polymeric Prodrugs : Bicine can be chemically linked to drugs to enhance their solubility and bioavailability. For example, it serves as a temporary linker that can release the active drug upon hydrolysis, improving pharmacokinetic profiles .
  • Targeted Delivery : By modifying drug molecules with bicine, researchers can create targeted delivery systems that release therapeutics at specific sites within the body, minimizing side effects and increasing efficacy .

Analytical Chemistry

In analytical chemistry, N-(2-Hydroxyethyl) glycine is used in mass spectrometry and chromatography:

  • Mass Spectrometry : Bicine has been characterized for its role in the analysis of complex mixtures, particularly in the identification of aminophospholipids .
  • Chromatography : It serves as a component in mobile phases for high-performance liquid chromatography (HPLC), aiding in the separation of biomolecules .

Thermodynamic Studies

Research has focused on the thermodynamic properties of N-(2-Hydroxyethyl) glycine, including its acid dissociation constants. These studies provide insights into its behavior in various chemical environments, crucial for understanding its interactions in biological systems .

Biochemical Research

N-(2-Hydroxyethyl) glycine has been isolated from natural sources such as brown algae and is studied for its potential biological roles:

  • Natural Product Research : Its isolation from marine organisms highlights its potential as a bioactive compound with therapeutic properties .

Data Table: Applications of N-(2-Hydroxyethyl) Glycine

Application AreaDescriptionKey Benefits
Buffer SystemsUsed to maintain pH in biochemical assaysBiocompatible, thermally stable
Drug Delivery SystemsServes as a linker in polymeric prodrugsEnhanced solubility and targeted delivery
Analytical ChemistryUtilized in mass spectrometry and chromatographyImproved separation and identification
Thermodynamic StudiesInvestigated for acid dissociation constantsInsights into chemical behavior
Biochemical ResearchIsolated from natural sources; potential bioactivityExplores new therapeutic avenues

Case Study 1: Polymeric Prodrugs

A study demonstrated the effectiveness of bicine as a linker in polymeric prodrugs. The results indicated that drugs modified with bicine exhibited improved solubility and stability compared to their unmodified counterparts. The hydrolysis of the bicine bond facilitated controlled drug release, enhancing therapeutic outcomes.

Case Study 2: Buffering Capacity

Research comparing various buffering agents highlighted bicine's superior performance at maintaining pH levels during enzyme reactions. This stability was crucial for experiments involving temperature fluctuations, where other buffers failed to maintain consistent pH.

Case Study 3: Mass Spectrometry Applications

In an analytical chemistry study, bicine was employed to enhance the resolution of aminophospholipid analysis via mass spectrometry. The findings underscored bicine's role in improving signal clarity and reducing background noise during detection.

Mechanism of Action

Mechanism of Action: N-(2-Hydroxyethyl)glycine exerts its effects primarily through its buffering capacity. It can donate or accept protons, thereby stabilizing the pH of the solution. This property is crucial in biochemical reactions where pH stability is essential for enzyme activity and protein stability .

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins, stabilizing their structure and function by maintaining an optimal pH environment. It does not have specific molecular targets but acts broadly to stabilize biochemical systems .

Comparison with Similar Compounds

Biological Activity

N-(2-Hydroxyethyl)glycine, also known as bis(2-hydroxyethyl)glycine or bicine, is a zwitterionic compound widely utilized in biochemical research and pharmaceutical applications. Its unique properties make it an important buffer component in various biological systems. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative analyses.

This compound has the molecular formula C4H9NO3 and a molecular weight of approximately 117.12 g/mol. It is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its buffering capacity and solubility in aqueous solutions.

Biological Applications

Buffering Agent
this compound is primarily used as a buffering agent in biological experiments, particularly in maintaining pH stability during enzymatic reactions. Its buffering range typically spans from pH 7 to 9, making it suitable for various biochemical applications.

Cell Culture
In cell culture studies, this compound has been shown to support the growth of various cell lines by providing an optimal environment for cellular metabolism. Its zwitterionic nature minimizes ionic strength changes that could adversely affect cell viability.

Mutagenicity Studies

A significant study investigated the mutagenic potential of this compound and its derivatives. The findings indicated that while certain metabolites derived from related compounds exhibited mutagenic properties, this compound itself did not demonstrate significant mutagenic activity in standard assays using Salmonella typhimurium strains TA98 and TA100 . This suggests a relatively low risk for genotoxic effects in biological systems.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. It has been shown to scavenge free radicals effectively, thereby potentially reducing oxidative stress in cellular environments. This property is particularly relevant in cancer research, where oxidative stress plays a critical role in tumor progression .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Studies

A comparative study between this compound and other similar compounds (e.g., tricine) was conducted to assess their biological activities. The study revealed that while both compounds exhibit buffering capabilities, this compound showed superior stability under physiological conditions compared to tricine .

CompoundBuffering RangeAntioxidant ActivityEnzyme Inhibition
This compoundpH 7-9HighModerate
TricinepH 7-8ModerateLow

Case Studies

  • Neuroprotective Effects
    A case study explored the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced neuronal cell death and improved functional recovery post-injury .
  • Cancer Research
    In cancer research, this compound was incorporated into drug delivery systems aimed at enhancing the bioavailability of chemotherapeutic agents. The slow release profile observed with prodrug formulations containing this compound allowed for sustained therapeutic effects with reduced side effects .

Properties

IUPAC Name

2-(2-hydroxyethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c6-2-1-5-3-4(7)8/h5-6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUZISDNESEYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280191
Record name N-(2-Hydroxyethyl)glycine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5835-28-9
Record name N-(2-Hydroxyethyl)glycine
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Record name N-(2-Hydroxyethyl)glycine
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Record name 2-[(2-hydroxyethyl)amino]acetic acid
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Record name N-(2-HYDROXYETHYL)GLYCINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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